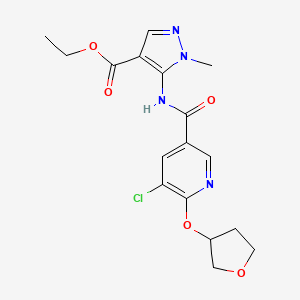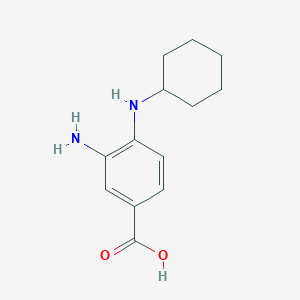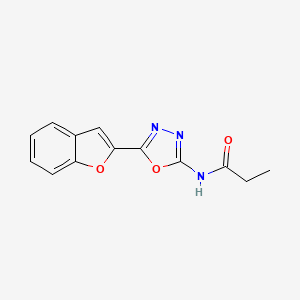
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide” is a complex organic molecule that contains several functional groups and structural features. It includes a thiadiazole ring, a benzyl group, a fluorine atom, and an isopropoxybenzamide group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The thiadiazole ring might participate in various chemical reactions . The fluorine atom could also influence the compound’s reactivity due to its high electronegativity.Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antimicrobial Properties
Compounds with the 1,3,4-thiadiazole core have been investigated for their biological activities. A study demonstrated that Schiff bases derived from 5-substituted-1,3,4-thiadiazol-2-amine exhibited significant DNA protective ability against oxidative damage and strong antimicrobial activity against S. epidermidis. Particularly, some compounds showed cytotoxicity against cancer cell lines, suggesting potential for chemotherapy applications (Gür et al., 2020).
Photosensitizer for Photodynamic Therapy
A new zinc phthalocyanine derivative substituted with benzenesulfonamide groups containing Schiff base has been synthesized. Its photophysical and photochemical properties indicate significant potential as a Type II photosensitizer for the treatment of cancer in photodynamic therapy, highlighting the versatility of 1,3,4-thiadiazole derivatives in medicinal chemistry (Pişkin et al., 2020).
Anticancer Agents
Benzothiazole acylhydrazones, incorporating the thiadiazole structure, have been synthesized and investigated for their probable anticancer activity. These compounds demonstrated cytotoxic activity against various cancer cell lines, including glioma and adenocarcinoma cell lines, offering insights into the design of new anticancer agents (Osmaniye et al., 2018).
Dual Fluorescence Effects
The 1,3,4-thiadiazole derivatives have been found to exhibit dual fluorescence effects, which are dependent on molecular aggregation and the structure of substituents. This property could enable their use as fluorescence probes in biological and molecular medicine applications, demonstrating the chemical versatility of the 1,3,4-thiadiazole core (Budziak et al., 2019).
Agonists of Benzodiazepine Receptors
Derivatives containing the 4-thiazolidinone ring, related to the 1,3,4-thiadiazole structure, have been evaluated as anticonvulsant agents through their action as agonists of benzodiazepine receptors. Some compounds exhibited significant anticonvulsant activity, indicating the potential for developing new therapeutic agents in this domain (Faizi et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S2/c1-12(2)25-16-8-6-14(7-9-16)17(24)21-18-22-23-19(27-18)26-11-13-4-3-5-15(20)10-13/h3-10,12H,11H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWWEXSDUHDZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-bromophenyl)thio]-1-(2-furoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2847275.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2847276.png)
![6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile](/img/structure/B2847277.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2847280.png)





![3-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2847290.png)
![2-[4,5-Dimethoxy-2-(thiomorpholine-4-sulfonyl)phenyl]acetic acid](/img/structure/B2847291.png)
![3-(4-fluorophenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2847292.png)
